3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid, also known as N-Boc-3-aminohex-5-enoic acid, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in the protection of amines during synthetic processes. The molecular formula of this compound is , and it has a molecular weight of approximately 229.28 g/mol .
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid is classified as an amino acid derivative due to its structural characteristics that include an amino group and a carboxylic acid functional group. It falls under the category of organic compounds used in biochemical research and synthesis.
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid generally involves the protection of an amino group using the Boc group. This process typically employs di-tert-butyl dicarbonate as the Boc source and is performed in the presence of a base such as triethylamine.
The molecular structure of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid features:
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid can undergo several chemical reactions:
The mechanism of action for 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid primarily revolves around its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality from unwanted reactions during synthesis, allowing for selective modifications at other sites on the molecule.
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid has several scientific applications:
This compound plays a crucial role in advancing research within chemical biology and synthetic chemistry, highlighting its importance in both academic and industrial settings.
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of 3-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid (Boc-HoAllylGly-OH), enabling precise manipulation of its amino function. This protection strategy is indispensable due to the Boc group’s orthogonal stability against nucleophiles and bases, allowing selective reactions at the carboxylic acid or olefin termini [2] [5]. The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. For example, ionic liquids or water-based systems catalyze Boc protection of amines with near-quantitative yields and excellent chemoselectivity, avoiding side products like ureas or oxazolidinones [2].
Table 1: Stability Profile of Boc-Protected Amino Acids
Condition | Stability | Cleavage Method |
---|---|---|
pH < 1, 100°C | Labile | Strong acid (TFA/HCl) |
pH = 9, RT | Stable | N/A |
Nucleophiles (RLi) | Stable | N/A |
Reducing agents | Variable (stable to NaBH₄) | Depends on agent |
The Boc group’s stability across pH 1–12 at room temperature permits diverse synthetic modifications, such as olefin metathesis or peptide coupling, without deprotection [2]. Cleavage occurs under anhydrous acidic conditions (e.g., trifluoroacetic acid), generating volatile tert-butyl cations scavenged by additives like thiophenol to prevent alkylation side reactions [2] [5]. This reversible protection is critical for constructing complex peptides where Boc-HoAllylGly-OH serves as a chiral building block.
The chiral center at C2 of Boc-HoAllylGly-OH necessitates enantioselective synthesis to preserve its role in biologically active peptides. Two primary strategies dominate: (1) chiral auxiliary-mediated alkylation and (2) enantioselective hydrogenation. The (R)-enantiomer (CAS 219819-76-8) is accessible via Evans’ oxazolidinone auxiliaries, where glycine derivatives undergo diastereoselective alkylation with allyl electrophiles, achieving >95% enantiomeric excess (ee) [9]. Alternatively, asymmetric hydrogenation of enol esters using chiral catalysts (e.g., BINAP-Ru complexes) affords the (R)-configured amino acid .
Table 2: Stereoselective Methods for Boc-HoAllylGly-OH Synthesis
Method | Key Reagent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|
Evans alkylation | (R)-4-Phenyloxazolidinone | 95–98 | 80–85 |
Asymmetric hydrogenation | Ru-(S)-BINAP | 90–95 | 75–82 |
Enzymatic resolution | Lipase PS | >99 | 40–50* |
*Theoretical maximum yield for resolution is 50%.
Chirality is conserved during Boc protection due to the absence of racemization under standard conditions (e.g., Boc₂O, aqueous base). However, harsh acids or elevated temperatures during deprotection may epimerize the stereocenter, necessitating optimized cleavage protocols [9].
The terminal alkene (C5–C6) in Boc-HoAllylGly-OH enables ring-closing metathesis (RCM) for macrocyclization or peptide backbone stapling. Grubbs’ catalysts (e.g., Ru-alkylidenes) mediate RCM between Boc-HoAllylGly-OH and other olefin-containing residues, forming cyclic peptides or hydrocarbon-stapled architectures [3] [7]. For instance, intramolecular metathesis of linear peptides incorporating Boc-HoAllylGly-OH generates 8- to 12-membered lactams, constrained by the new C=C bond [3].
Interactive Table 3: Metathesis Approaches Using Boc-HoAllylGly-OHToggle to view reaction examples
Reaction Type | Catalyst | Product | Yield (%) |
---|---|---|---|
Ring-closing metathesis | Grubbs-II (5 mol%) | 8-membered lactam | 65 |
Cross metathesis | Hoveyda-Grubbs | Stapled peptide | 72 |
Tandem RCM | Mo-alkylidene | Bicyclic scaffold | 58 |
Mechanistically, RCM proceeds via metal alkylidene intermediates, where the catalyst couples two olefins, releases ethylene, and forms a macrocycle [3]. FeCl₃-catalyzed carbonyl–olefin metathesis offers a complementary approach, cyclizing β-ketoesters with pendant alkenes into functionalized cyclopentenes [3]. However, competing isomerization of the terminal alkene in Boc-HoAllylGly-OH requires careful catalyst selection to preserve alkene geometry.
Boc-HoAllylGly-OH is incorporated into peptides via both solid-phase peptide synthesis (SPPS) and solution-phase methods, each with distinct advantages:
Solid-Phase Synthesis:Chlorotrityl resins anchor the C-terminus of Boc-HoAllylGly-OH, enabling iterative coupling using DIC/HOBt. After chain assembly, mild cleavage (1% TFA/DCM) liberates the peptide without Boc deprotection [4] [8]. SPPS excels for sequential heterocycle formation (e.g., oxazole cyclization post-cleavage), as demonstrated in urukthapelstatin A synthesis, where linear precursors cyclized efficiently after resin release [8]. Purification is simplified to washing steps, though yields may be moderate (46% for linear precursors) [8].
Solution-Phase Synthesis:Ideal for fragment coupling or small-scale analogs, solution-phase employs Boc-HoAllylGly-OH in classical peptide coupling (e.g., EDC/NHS). However, cyclization of rigid heterocyclic peptides often fails due to conformational constraints, as observed in failed macrocyclizations of urukthapelstatin precursors [8]. Solution methods offer higher scalability but require chromatography for purification [4].
Table 4: Comparison of Synthesis Approaches
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cyclization yield* | 36–47% (post-cleavage) | <5% (rigid precursors) |
Purification | Resin washing | Column chromatography |
Scalability | Limited (mg–g) | High (g–kg) |
Functional group tolerance | High (orthogonal Boc) | Moderate |
*Data from urukthapelstatin A synthesis [8].
Hybrid approaches, such as soluble polymer supports (e.g., polystyrene-PEG), merge advantages of both methods, enabling precipitation-based purification while retaining solution-phase kinetics [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: